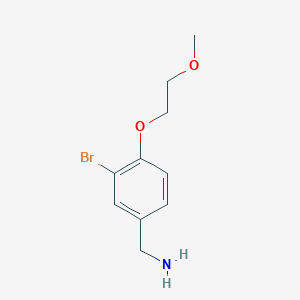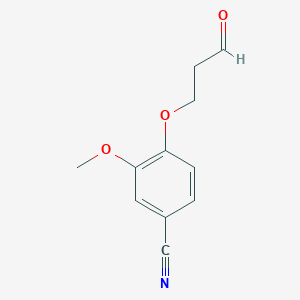amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1404735-99-4](/img/structure/B1529463.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
The compound “2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is also known as “®-2-((tert-butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid”. It has the molecular formula C11H17N3O4 . The compound is stored at 0-8°C .
Synthesis Analysis
A simple synthetic approach to a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, has been reported. This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis
The synthesis of a similar compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.27 . It is stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is utilized in various synthetic processes. Its application in the synthesis of fluorinated pyrazole-4-carboxylic acids is notable, where it undergoes acylation with fluorinated acetic acid anhydrides. This reaction forms tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to yield pyrazoles. These pyrazoles are separated and used to obtain target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Role in Peptide Synthesis
This compound is also pivotal in peptide chemistry. It's involved in the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. These peptides, which contain a central aminomalonate or (amino)(cyano)acetate residue, are synthesized using conventional techniques and can undergo C-alkylation with primary alkyl, allyl, and benzyl halides. The resultant products are significant for their potential applications in the development of new peptides and their modifications (Matt & Seebach, 1998).
Applications in Organic Chemistry
In organic chemistry, the compound is used in the synthesis of various heterocyclic compounds. For example, it has been employed in the generation of pyridines, pyrazolines, isoxazoles, and triazoles from L-aspartic acid. This process utilizes the alkynyl ketone functionality as a building block, demonstrating the compound's versatility in synthesizing novel non-proteinogenic heterocyclic substituted α-amino acids (Adlington et al., 2000).
Analytical Applications
This compound is also significant in analytical chemistry, particularly in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. A known excess of perchloric acid solution in acetic acid is applied to cleave the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, facilitating accurate determination (Ehrlich-Rogozinski, 1974).
Propriétés
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDAULHSOBYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
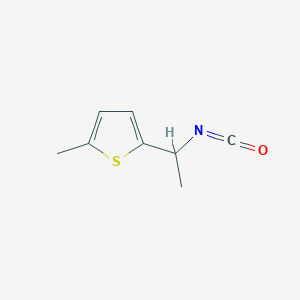

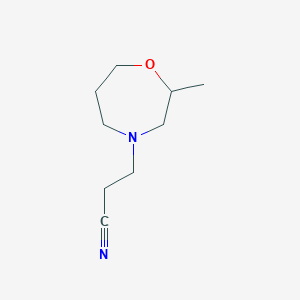
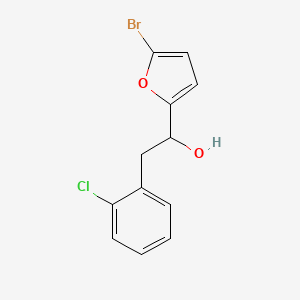

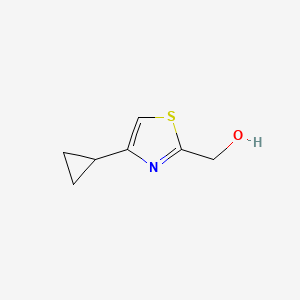
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
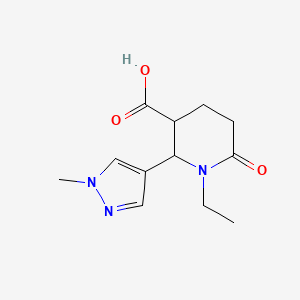
![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)
